Compound Description: This compound features a thiazole ring, a key structural element found in numerous natural products and pharmaceutical agents []. The research highlights the significance of thiazole-containing compounds like this one in medicinal chemistry.
Relevance: This compound, like the target compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide, incorporates a thiazole ring as a central structural motif. This shared heterocyclic structure suggests potential similarities in their chemical properties and biological activities. The presence of the thiazole ring in diverse bioactive molecules underscores its importance as a pharmacophore.
Compound Description: This compound demonstrates notable fungicidal and antiviral activities, particularly against the tobacco mosaic virus [].
Relevance: Both this compound and 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide belong to the thiazole carboxamide class of compounds. They both share a thiazole ring substituted with a carboxamide group, indicating potential similarities in their chemical properties and biological activities. The demonstrated biological activity of this compound highlights the potential of thiazole carboxamides as a source of new antimicrobial and antiviral agents.
Compound Description: Acrizanib, a potent VEGFR-2 inhibitor, exhibits efficacy in treating neovascular or "wet" age-related macular degeneration []. The research emphasizes its development as a topical ocular therapy, highlighting its targeted activity and limited systemic exposure.
Relevance: Acrizanib and 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide share the 1-methyl-5-(trifluoromethyl)-1H-pyrazole moiety. The presence of this shared structural element suggests the possibility of similar binding interactions and pharmacological profiles. Understanding the structure-activity relationship of this moiety within different chemical scaffolds could be crucial in designing novel therapeutics with improved efficacy and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NVP-AEW541 is a selective IGF-1R kinase inhibitor. In vitro, it inhibits the autophosphorylation activity of IGF-1R (IC50 = 0.086 µM) and prevents IGF-1-mediated survival and proliferation of MCF-7 cells (IC50 = 0.16 and 1.64 µM, respectively). When tested against a panel of native tyrosine kinases, including the structurally-related insulin receptor (Ins-R), NVP-AEW541 is 27-fold more potent toward IGF-1R. Demonstrating positive oral bioavailabilty, NVP-AEW541 dose-dependently inhibits tumor growth in a mouse NWT-21 fibrosarcoma tumor model.